Pirepemat fumarate

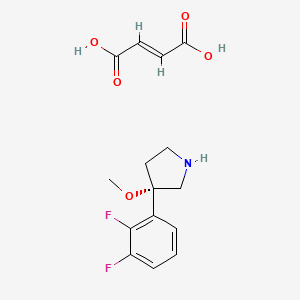

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

Formule moléculaire |

C15H17F2NO5 |

|---|---|

Poids moléculaire |

329.30 g/mol |

Nom IUPAC |

(E)-but-2-enedioic acid;(3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine |

InChI |

InChI=1S/C11H13F2NO.C4H4O4/c1-15-11(5-6-14-7-11)8-3-2-4-9(12)10(8)13;5-3(6)1-2-4(7)8/h2-4,14H,5-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-;/m1./s1 |

Clé InChI |

FHXIIHXNSWGBPV-KGLGULAYSA-N |

SMILES isomérique |

CO[C@@]1(CCNC1)C2=C(C(=CC=C2)F)F.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

COC1(CCNC1)C2=C(C(=CC=C2)F)F.C(=CC(=O)O)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of Pirepemat (IRL752)

Introduction

Pirepemat (formerly IRL752) is a novel, first-in-class small molecule developed by IRLAB Therapeutics for the treatment of impaired balance (postural dysfunction) and fall frequency in individuals with Parkinson's disease (PD).[1][2][3] Discovered through IRLAB's proprietary systems biology-based research platform, the Integrative Screening Process (ISP), pirepemat represents a unique therapeutic approach by targeting cognitive and axial motor deficits that are poorly responsive to conventional levodopa therapy.[1][4] The World Health Organization (WHO) has proposed "pirepemat" as a unique International Nonproprietary Name (INN), signifying its novel mechanism of action and potential to be a first-in-class treatment. This document provides a comprehensive overview of the discovery, mechanism of action, and clinical development history of pirepemat.

Discovery and Preclinical Development

Pirepemat was identified and developed by IRLAB, a company originating from the research group of Nobel Laureate Professor Arvid Carlsson. The discovery was driven by the company's proprietary ISP platform, which is designed to identify high-quality drug candidates for neurodegenerative diseases.

Mechanism of Action

Pirepemat is a cortical-preferring catecholamine- and cognition-promoting agent. Its primary mechanism involves strengthening nerve cell signaling in the prefrontal cortex. This is achieved through a unique pharmacological profile characterized by:

-

5-HT7 Receptor Antagonism: Inhibition of this serotonin receptor is a key contributor to its efficacy.

-

α2-Adrenoceptor Antagonism: This action further contributes to the modulation of neurotransmitter release.

This dual antagonism leads to a regioselective increase in the synaptic levels of crucial neurotransmitters within the cerebral cortex:

-

Dopamine (DA)

-

Norepinephrine (NA)

-

Acetylcholine (ACh)

This cortically preferential enhancement of neurotransmission is believed to counteract the deficits observed in Parkinson's disease, thereby improving cognitive functions, balance, and postural control.

Preclinical Experimental Findings

In vivo preclinical studies in rodent models have demonstrated pirepemat's distinctive profile. It dose-dependently enhanced cortical catecholamine output to 600-750% above baseline, while striatal dopamine remained unchanged. Furthermore, it increased cortical and hippocampal acetylcholine levels to approximately 250% and 190% above baseline, respectively. Behaviorally, pirepemat reversed deficits resulting from hypo-monoaminergic function (e.g., tetrabenazine-induced hypoactivity) but did not induce or exacerbate hyper-dopaminergic motor responses. These findings supported its potential to treat symptoms like postural instability without worsening other motor complications. The compound also showed cognition-enhancing effects in novel object recognition and reversal learning tests.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the general workflow of the clinical trials conducted for pirepemat.

Clinical Development Program

Pirepemat has progressed through a structured clinical development program to evaluate its safety, tolerability, and efficacy.

Phase I Studies

The initial Phase I trial was a placebo-controlled, double-blind study involving 40 healthy volunteers. Participants received single or multiple ascending doses of pirepemat. The study concluded that pirepemat was well-tolerated with a very good safety profile, and no serious adverse events were reported. Key pharmacokinetic findings showed dose-linear pharmacokinetics, and that food intake did not affect the compound's uptake or distribution.

Phase IIa Study

Following the positive Phase I results, a Phase IIa study was initiated to investigate the safety, tolerability, and preliminary efficacy of pirepemat in patients with Parkinson's disease dementia (PDD).

Experimental Protocol: Phase IIa (Study 2017-001673-17)

-

Design: A randomized (3:1 ratio), double-blind, placebo-controlled trial conducted over 28 days.

-

Population: 32 patients diagnosed with Parkinson's disease and dementia.

-

Intervention: Pirepemat was administered as an adjunct to the patients' stable, regular antiparkinsonian medication. Dosing was individually titrated for the first 14 days, followed by a 14-day stable dose period. The average dose achieved in the stable phase was 600 mg daily.

-

Primary Outcome: To investigate the safety and tolerability of pirepemat in this patient population.

-

Secondary Outcomes: Exploratory assessments of efficacy on motor symptoms, postural control, cognitive function, and neuropsychiatric symptoms.

The study met its primary objective, demonstrating that pirepemat was safe and well-tolerated. Adverse events were generally mild and transient. Exploratory efficacy assessments indicated potential improvements in balance, a reduced risk of falls, decreased apathy, and enhanced executive function—symptoms known to be poorly responsive to levodopa.

Phase IIb Study (REACT-PD)

The encouraging signals from the Phase IIa trial led to a larger, more definitive Phase IIb study known as REACT-PD (NCT05258071).

Experimental Protocol: Phase IIb (REACT-PD)

-

Design: A randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of two dose levels of pirepemat.

-

Population: The study screened 146 individuals with Parkinson's disease and mild cognitive impairment, aged 55 to 85, of whom 104 were randomized.

-

Intervention: Patients were randomly assigned to one of three groups for 12 weeks: pirepemat 300 mg daily, pirepemat 600 mg daily, or a daily placebo.

-

Primary Outcome: To evaluate the effect of pirepemat on the rate of falls compared to placebo.

-

Secondary Outcomes: Efficacy was further documented through patient diaries and assessments of motor function, cognition (Montreal Cognitive Assessment, MoCA), balance, and the Clinical Global Impression Scale (CGIS).

Topline results announced in March 2025 showed that the study did not meet its primary endpoint of a statistically significant reduction in fall rate compared to placebo. A significant placebo effect was noted, higher than in previously published studies in this field. Despite this, the 600 mg daily dose group showed a 42% reduction in fall rate. Subsequent in-depth analyses revealed that in a medium plasma concentration range, pirepemat reduced the fall rate by as much as 51.5%. Importantly, a potential link between reduced fall rate and improved cognitive function was observed, suggesting pirepemat affects brain mechanisms common to both cognition and balance control.

Quantitative Data Summary

Table 1: Preclinical In Vivo Neurotransmitter Modulation

| Neurotransmitter | Brain Region | Maximum Increase vs. Baseline |

|---|---|---|

| Catecholamines (DA/NA) | Cortex | 600-750% |

| Dopamine (DA) | Striatum | No significant change |

| Norepinephrine (NA) | Striatum | ~250% |

| Acetylcholine (ACh) | Cortex | ~250% |

| Acetylcholine (ACh) | Hippocampus | ~190% |

Table 2: Phase I Clinical Trial Overview

| Parameter | Description |

|---|---|

| Study Design | Randomized, double-blind, placebo-controlled, single and multiple ascending dose |

| Population | 40 healthy volunteers |

| Primary Objective | Assess safety, tolerability, and pharmacokinetics |

| Key Safety Finding | Well-tolerated with a very good safety profile; no serious adverse events |

| Key PK Finding | Dose-linear pharmacokinetics; not affected by food intake |

Table 3: Phase IIa Clinical Trial (2017-001673-17) Overview

| Parameter | Description |

|---|---|

| Study Design | Randomized (3:1), double-blind, placebo-controlled, 4-week treatment |

| Population | 32 patients with Parkinson's disease and dementia |

| Primary Objective | Investigate safety and tolerability |

| Key Safety Finding | Met primary endpoint; safe and well-tolerated. Adverse events were mild and transient. |

| Average Dose | 600 mg daily |

| Exploratory Efficacy | Indicated improvements in balance, fall risk, apathy, and executive function |

Table 4: Phase IIb Clinical Trial (REACT-PD) Overview

| Parameter | Description |

|---|---|

| Study Design | Randomized, double-blind, placebo-controlled, 12-week treatment |

| Population | 104 randomized patients with Parkinson's disease and mild cognitive impairment |

| Intervention Arms | Placebo, Pirepemat 300 mg/day, Pirepemat 600 mg/day |

| Primary Outcome | Change in fall rate vs. placebo |

| Primary Outcome Result | Not statistically significant, though a 42% reduction was seen with the 600 mg dose |

| Key Secondary Finding | Indicated improvement in cognitive functions, suggesting a link to balance control |

Conclusion

Pirepemat (IRL752) has progressed from a novel discovery based on a unique screening platform to a late-stage clinical candidate for a significant unmet need in Parkinson's disease. Its mechanism as a cortical enhancer, selectively increasing dopamine, norepinephrine, and acetylcholine in the prefrontal cortex, is well-supported by preclinical data. Clinical trials have consistently demonstrated a favorable safety and tolerability profile. While the Phase IIb study did not achieve its primary endpoint with statistical significance, the observed reduction in fall rate and the correlation with improved cognitive function provide a strong rationale for its continued development. IRLAB is currently conducting in-depth analyses of the comprehensive dataset from the REACT-PD study to define the optimal path forward for this promising, first-in-class therapeutic agent.

References

- 1. IRLAB reports topline results from a Phase IIb study of pirepemat in patients with Parkinson's disease - IRLAB [irlab.se]

- 2. Pirepemat (IRL752) - IRLAB [irlab.se]

- 3. IRLAB Therapeutics — Focused on novel Parkinson’s disease treatments - Edison Group [edisongroup.com]

- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

Pirepemat Fumarate: A Novel Cortical Enhancer for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pirepemat fumarate (formerly known as IRL752) is a first-in-class cortical enhancer under investigation for the treatment of cognitive and motor deficits associated with neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of Pirepemat's mechanism of action, preclinical pharmacology, and clinical trial findings. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows are presented to offer a thorough understanding of this novel therapeutic agent for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule designed to selectively enhance neurotransmission in the cerebral cortex. Its unique pharmacological profile as a cortical enhancer offers a promising therapeutic approach for addressing debilitating symptoms of Parkinson's disease, such as falls and cognitive impairment, which are not adequately managed by current dopaminergic therapies.[1] This document synthesizes the available preclinical and clinical data on this compound, providing a detailed technical resource for the scientific community.

Mechanism of Action

Pirepemat's primary mechanism of action involves the modulation of key neurotransmitter systems in the prefrontal cortex through its interaction with specific G-protein coupled receptors.[2] It acts as an antagonist at serotonin 5-HT7 and α2-adrenergic receptors.[3][4] This dual antagonism is hypothesized to disinhibit and thereby increase the release of norepinephrine (NE) and dopamine (DA) in the cerebral cortex.[3] Furthermore, preclinical studies have demonstrated that Pirepemat also leads to an increase in cortical acetylcholine (ACh) levels, another neurotransmitter crucial for cognitive function. This region-specific enhancement of catecholaminergic and cholinergic neurotransmission is believed to underlie its pro-cognitive and motor control effects.

Preclinical Pharmacology

In Vitro Receptor Binding Profile

Pirepemat has been characterized in a range of in vitro binding assays to determine its affinity for various neurotransmitter receptors and transporters. The binding affinities (Ki) for key targets are summarized below.

| Target | Ki (nM) | Reference |

| Serotonin 5-HT7 Receptor | 980 | |

| α2C-Adrenergic Receptor | 3,800 | |

| α2A-Adrenergic Receptor | 6,500 | |

| Sigma σ1 Receptor | 1,200 | |

| Serotonin Transporter (SERT) | 2,500 | |

| Norepinephrine Transporter (NET) | 8,100 | |

| Serotonin 5-HT2A Receptor | 8,100 | |

| Serotonin 5-HT2C Receptor | 6,600 | |

| κ-Opioid Receptor (rat) | 6,500 | |

| α1-Adrenergic Receptor | 21,000 |

In Vivo Neurochemical Effects

-

Subjects: Male Sprague-Dawley rats.

-

Procedure: Guide cannulas were stereotaxically implanted targeting the medial prefrontal cortex (mPFC) and striatum. Following a recovery period, a microdialysis probe was inserted through the guide cannula. Artificial cerebrospinal fluid (aCSF) was perfused through the probe at a constant rate.

-

Drug Administration: Pirepemat (as IRL752) was administered subcutaneously at doses ranging from 3.7 to 150 µmol/kg.

-

Sample Analysis: Dialysate samples were collected at regular intervals and analyzed for levels of dopamine, norepinephrine, and acetylcholine using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Neurotransmitter levels were expressed as a percentage of the baseline measurement.

Pirepemat induced a dose-dependent and region-selective increase in cortical neurotransmitter levels.

| Brain Region | Neurotransmitter | Maximum Increase (% of Baseline) | Reference |

| Medial Prefrontal Cortex | Norepinephrine | 600-750% | |

| Medial Prefrontal Cortex | Dopamine | 600-750% | |

| Medial Prefrontal Cortex | Acetylcholine | ~250% | |

| Striatum | Dopamine | No significant change | |

| Striatum | Norepinephrine | ~250% | |

| Hippocampus | Acetylcholine | ~190% |

In Vivo Behavioral Pharmacology

-

Objective: To assess the ability of Pirepemat to reverse a state of monoamine depletion, modeling aspects of Parkinsonism.

-

Subjects: Male rats.

-

Procedure: Animals were administered tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor, to induce a state of hypoactivity (reduced locomotor activity).

-

Drug Administration: Pirepemat (as IRL752) was administered subcutaneously.

-

Behavioral Assessment: Locomotor activity was measured using automated activity chambers.

-

Data Analysis: The reversal of tetrabenazine-induced hypoactivity was quantified by comparing the locomotor activity of Pirepemat-treated animals to vehicle-treated controls.

Pirepemat was found to normalize the hypoactivity induced by tetrabenazine. In contrast, it did not significantly affect basal locomotor activity in normal animals, nor did it alter the hyperactivity induced by amphetamine or dizocilpine (MK-801). These findings suggest that Pirepemat's effects are more pronounced in a state of compromised monoaminergic function.

Clinical Development

Pirepemat has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with Parkinson's disease.

Phase I Studies in Healthy Volunteers

Pirepemat was found to be generally well-tolerated in healthy male volunteers. It exhibited a linear pharmacokinetic profile with rapid absorption. The most frequently reported adverse events were mild headache and dizziness.

Phase IIa Study in Parkinson's Disease with Dementia

An exploratory Phase IIa study in 32 patients with advanced Parkinson's disease and cognitive impairment demonstrated that Pirepemat was well-tolerated. The study reported compelling treatment effects, indicating improvements in balance and a reduced risk of falling, along with cognitive and psychiatric benefits.

Phase IIb (REACT-PD) Study in Parkinson's Disease

-

Objective: To evaluate the efficacy, safety, and tolerability of two different doses of Pirepemat on fall frequency in patients with Parkinson's disease.

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

-

Participants: 104 patients with Parkinson's disease and a history of falls were randomized.

-

Intervention: Patients received either Pirepemat (300 mg or 600 mg daily) or a placebo for three months.

-

Primary Endpoint: Change in the rate of falls during the treatment period compared to a four-week baseline period.

-

Secondary Endpoints: Assessments of cognitive function (Montreal Cognitive Assessment - MoCA), motor function (Movement Disorder Society-Unified Parkinson's Disease Rating Scale - MDS-UPDRS), postural dysfunction, and neuropsychiatric symptoms.

The topline results from the REACT-PD study indicated that while the primary endpoint was not met with statistical significance for the overall treatment group, a notable dose-dependent effect was observed.

| Treatment Group | Change in Fall Rate | Statistical Significance (vs. Placebo) | Reference |

| Pirepemat 600 mg/day | 42% reduction | Not statistically significant | |

| Pirepemat (Medium Plasma Concentration) | 51.5% reduction | p < 0.05 |

Further in-depth analyses revealed a statistically significant reduction in fall rate in patients who achieved a medium plasma concentration of Pirepemat. Additionally, a meaningful improvement in cognitive impairment, as measured by the MoCA scale, was observed in the 600 mg/day treatment group, although this did not reach statistical significance.

Conclusion

This compound represents a promising and novel therapeutic agent with a unique mechanism of action as a cortical enhancer. Preclinical studies have robustly demonstrated its ability to selectively increase key neurotransmitters in the prefrontal cortex, which is supported by behavioral data in animal models of monoamine depletion. Clinical trials have provided evidence of its potential to improve motor control and cognitive function in patients with Parkinson's disease. The findings from the Phase IIb REACT-PD study, particularly the significant reduction in falls at optimal plasma concentrations, are encouraging and warrant further investigation in larger, pivotal trials. This technical guide provides a solid foundation for understanding the scientific rationale and data supporting the continued development of this compound as a potential first-in-class treatment for unmet needs in neurodegenerative disorders.

References

The Dual Antagonistic Core of Pirepemat Fumarate: A Technical Guide to its 5-HT7 and Alpha-2 Receptor Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirepemat fumarate (IRL752) is a novel investigational therapeutic agent under development for the treatment of cognitive and motor impairments, particularly in the context of Parkinson's disease.[1][2] Its unique pharmacological profile is characterized by a dual antagonism of the serotonin 7 (5-HT7) receptor and the alpha-2 adrenoceptor. This technical guide provides an in-depth exploration of these core mechanisms, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The information presented is intended to offer a comprehensive resource for researchers and drug development professionals engaged in the study of neurodegenerative and psychiatric disorders.

Core Pharmacological Actions: 5-HT7 and Alpha-2 Antagonism

Pirepemat's therapeutic potential is believed to stem from its ability to modulate neurotransmitter systems in the prefrontal cortex. By acting as an antagonist at both 5-HT7 and alpha-2 receptors, Pirepemat is designed to strengthen nerve cell signaling, leading to an increase in the levels of crucial neurotransmitters like dopamine and noradrenaline.[1][2][3] This dual action is hypothesized to improve balance, reduce the risk of falls, and provide cognitive and psychiatric benefits.

Quantitative Analysis of Receptor Binding and Functional Antagonism

The affinity of Pirepemat for its target receptors has been quantified through in vitro studies. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The functional antagonism is often determined by the half-maximal inhibitory concentration (IC50) in a functional assay, which measures the concentration of the antagonist needed to inhibit 50% of the agonist-induced response.

Preclinical data for Pirepemat (IRL752) has demonstrated its high affinity for both the 5-HT7 receptor and the alpha-2C adrenoceptor subtype.

| Target Receptor | Parameter | Value (nM) |

| 5-HT7 Receptor | Ki | Data not publicly available |

| IC50 | Data not publicly available | |

| Alpha-2C Adrenoceptor | Ki | Data not publicly available |

| IC50 | Data not publicly available | |

| Other Alpha-2 Subtypes | Ki | Data not publicly available |

Note: While preclinical studies confirm high affinity, specific quantitative Ki and IC50 values for Pirepemat at human 5-HT7 and alpha-2c receptors are not yet publicly available in the reviewed literature. The data is referenced as being part of the comprehensive preclinical data package for the compound.

Signaling Pathways and Mechanisms of Action

5-HT7 Receptor Antagonism

The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to a stimulatory G protein (Gs). Activation of the 5-HT7 receptor by its endogenous ligand, serotonin, initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP). By acting as an antagonist, Pirepemat blocks the binding of serotonin to the 5-HT7 receptor, thereby inhibiting this downstream signaling pathway. This antagonism is being investigated for its potential to improve mood, cognitive function, and regulate sleep-wake cycles.

Alpha-2 Adrenoceptor Antagonism

Alpha-2 adrenoceptors are also GPCRs, but they are coupled to an inhibitory G protein (Gi). These receptors are located presynaptically on noradrenergic neurons and act as autoreceptors. When activated by norepinephrine, they inhibit the further release of norepinephrine from the nerve terminal. Pirepemat's antagonism of alpha-2 receptors, particularly the alpha-2C subtype, blocks this negative feedback loop. This disinhibition results in an increased release of norepinephrine, which is thought to contribute to its effects on arousal, vigilance, and executive function.

Experimental Protocols

The following sections outline the general methodologies for the key experiments used to characterize the interaction of Pirepemat with 5-HT7 and alpha-2 receptors.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of Pirepemat for the human 5-HT7 and alpha-2 adrenoceptors.

General Protocol:

-

Membrane Preparation:

-

Cells stably expressing the human 5-HT7 or alpha-2 adrenoceptor subtypes are cultured and harvested.

-

The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined.

-

-

Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [³H]-5-CT for 5-HT7, [³H]-rauwolscine for alpha-2) is incubated with the cell membranes.

-

Increasing concentrations of unlabeled Pirepemat are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of Pirepemat that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Antagonism Assays (cAMP Assay)

These assays are used to determine the functional potency (IC50) of an antagonist in inhibiting the agonist-induced cellular response.

Objective: To determine the IC50 of Pirepemat in antagonizing the serotonin-induced cAMP production in cells expressing the human 5-HT7 receptor.

General Protocol:

-

Cell Culture and Plating:

-

Cells stably expressing the human 5-HT7 receptor are cultured and seeded into multi-well plates.

-

-

Assay Procedure:

-

The cells are pre-incubated with increasing concentrations of Pirepemat.

-

A fixed concentration of an agonist (e.g., serotonin) is then added to stimulate the 5-HT7 receptors. This concentration is typically the EC50 or EC80 for the agonist to ensure a robust signal.

-

The cells are incubated for a specific period to allow for cAMP production.

-

-

cAMP Detection:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

The concentration of Pirepemat that inhibits 50% of the agonist-induced cAMP production (IC50) is determined by non-linear regression analysis of the concentration-response curve.

-

Conclusion

The dual antagonism of 5-HT7 and alpha-2 adrenoceptors by this compound represents a novel and promising approach for the treatment of complex neurological disorders such as Parkinson's disease. The preclinical data, though not fully public, strongly indicate a high affinity and potent antagonism at these receptors, which is hypothesized to underpin its observed effects on cortical neurotransmission and cognitive function. This technical guide provides a foundational understanding of the core mechanisms of Pirepemat, which will be further elucidated as more detailed data from ongoing clinical trials becomes available. The methodologies and signaling pathways described herein offer a framework for the continued investigation and development of this and other multi-target therapeutic agents.

References

Pirepemat Fumarate: A Technical Guide to its Impact on Dopaminergic and Noradrenergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirepemat (formerly IRL752) is a novel drug candidate under investigation for the management of Parkinson's disease, with a particular focus on preventing falls. Its mechanism of action is centered on the selective enhancement of cortical dopamine and norepinephrine neurotransmission. This technical guide provides an in-depth analysis of the preclinical data defining pirepemat's interaction with dopaminergic and noradrenergic systems. The document summarizes key quantitative findings, details the experimental protocols used to generate these data, and presents visual representations of the proposed signaling pathways and experimental workflows.

Introduction

Pirepemat fumarate is a small molecule that has been shown to act as a cortical enhancer, increasing levels of dopamine, norepinephrine, and acetylcholine specifically in the cerebral cortex[1][2]. This region-specific activity is thought to be mediated primarily through the antagonism of serotonin 7 (5-HT7) and alpha-2 adrenergic receptors[2][3][4]. This guide will synthesize the available preclinical evidence to provide a comprehensive technical overview of pirepemat's pharmacology related to the dopamine and norepinephrine pathways.

Quantitative Pharmacology

The pharmacological profile of pirepemat has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments.

Table 1: In Vitro Receptor and Transporter Binding Affinities of Pirepemat

| Target | Ki (nM) |

| Serotonin 5-HT7 Receptor | 980 |

| Sigma σ1 Receptor | 1,200 |

| Serotonin Transporter (SERT) | 2,500 |

| α2C-Adrenergic Receptor | 3,800 |

| α2A-Adrenergic Receptor | 6,500 |

| κ-Opioid Receptor (rat) | 6,500 |

| Serotonin 5-HT2C Receptor | 6,600 |

| Serotonin 5-HT2A Receptor | 8,100 |

| Norepinephrine Transporter (NET) | 8,100 |

| α1-Adrenergic Receptor | 21,000 |

Data sourced from publicly available information, primarily indicated to be from Hjorth et al., 2020.

Table 2: In Vivo Effects of Pirepemat on Extracellular Neurotransmitter Levels (Microdialysis)

| Brain Region | Neurotransmitter | Dose (µmol/kg, s.c.) | Maximum Increase (% of Baseline) |

| Cerebral Cortex | Dopamine | Dose-dependent | 600-750% |

| Cerebral Cortex | Norepinephrine | Dose-dependent | 600-750% |

| Striatum | Dopamine | Not specified | No significant change |

| Striatum | Norepinephrine | Not specified | ~250% |

| Cerebral Cortex | Acetylcholine | Not specified | ~250% |

| Hippocampus | Acetylcholine | Not specified | ~190% |

Data represents the dose-dependent effects observed in preclinical studies, with maximal effects noted. Sourced from abstracts referencing Hjorth et al., 2020.

Table 3: Behavioral Effects of Pirepemat in a Model of Monoamine Depletion

| Animal Model | Treatment | Effect |

| Tetrabenazine-induced hypoactivity (rat) | Pirepemat (3.7-100 µmol/kg, s.c.) | Reversal of hypoactivity (motor deficits) |

| Basal locomotor activity (rat) | Pirepemat | No significant effect |

| Amphetamine-induced hyperactivity (rat) | Pirepemat | No significant effect or minimal influence |

| Dizocilpine-induced hyperactivity (rat) | Pirepemat | No significant effect or minimal influence |

This table summarizes the outcomes of behavioral studies designed to assess the functional impact of pirepemat on monoamine-related behaviors. Sourced from abstracts referencing Hjorth et al., 2020.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on standard practices in the field and details gleaned from available literature.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of pirepemat for various neurotransmitter receptors and transporters.

-

Methodology:

-

Membrane Preparation: Membranes were prepared from recombinant cells expressing the target human receptors or from specific brain regions of rodents (e.g., rats).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl2) was used.

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) was incubated with the membrane preparation and varying concentrations of pirepemat.

-

Separation: Bound and free radioligand were separated by rapid vacuum filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The IC50 values (concentration of pirepemat that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis. Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

-

Objective: To measure the extracellular levels of dopamine, norepinephrine, and their metabolites in specific brain regions of freely moving rats following administration of pirepemat.

-

Methodology:

-

Surgical Implantation: Guide cannulas were stereotaxically implanted into the desired brain regions (e.g., prefrontal cortex, striatum) of anesthetized rats.

-

Microdialysis Probe: A microdialysis probe with a semi-permeable membrane was inserted through the guide cannula.

-

Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples were collected at regular intervals (e.g., every 20 minutes) before and after subcutaneous (s.c.) administration of pirepemat or vehicle.

-

Neurochemical Analysis: The concentrations of dopamine, norepinephrine, and their metabolites in the dialysate were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Neurotransmitter levels were expressed as a percentage of the average baseline concentrations.

-

Tetrabenazine-Induced Hypoactivity Model

-

Objective: To assess the functional ability of pirepemat to reverse motor deficits caused by monoamine depletion.

-

Methodology:

-

Animals: Male rats were used for this study.

-

Induction of Hypoactivity: Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes dopamine, norepinephrine, and serotonin, was administered to induce a state of hypoactivity (reduced locomotor activity).

-

Drug Administration: Pirepemat or vehicle was administered subcutaneously at various doses prior to or following the administration of tetrabenazine.

-

Behavioral Assessment: Locomotor activity was measured using automated activity chambers (e.g., infrared beam breaks) to quantify horizontal and vertical movements.

-

Data Analysis: The total locomotor activity counts were compared between treatment groups to determine if pirepemat could reverse the hypoactive effects of tetrabenazine.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by pirepemat and the workflows of the key experiments.

Caption: Proposed mechanism of pirepemat on norepinephrine release.

Caption: Pirepemat's dual antagonism and its effect on cortical catecholamines.

Caption: Workflow for in vivo microdialysis experiments.

Conclusion

The preclinical data for this compound strongly indicate a mechanism of action that involves the enhancement of cortical dopamine and norepinephrine signaling. This is primarily achieved through the antagonism of 5-HT7 and alpha-2 adrenergic receptors. The in vitro binding profile, combined with in vivo microdialysis and behavioral data, provides a solid foundation for its clinical development in conditions where cortical catecholaminergic function is compromised, such as in Parkinson's disease-related gait and balance disorders. Further research will be crucial to fully elucidate the downstream signaling consequences of pirepemat's receptor interactions and to translate these preclinical findings into clinical efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (3 S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752) -a Novel Cortical-Preferring Catecholamine Transmission- and Cognition-Promoting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pirepemat (IRL752) - IRLAB [irlab.se]

- 4. The last patient has now completed the full treatment period in IRLAB's Phase IIb study with pirepemat - IRLAB [irlab.se]

Preclinical Profile of Pirepemat Fumarate: A Technical Overview for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence for Pirepemat fumarate (formerly IRL752), a novel cortical enhancer under investigation for the treatment of neurodegenerative disorders, particularly Parkinson's disease. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's proposed mechanism of action and experimental workflows.

Core Quantitative Data

The following tables summarize the key preclinical data for this compound, providing a quantitative basis for its neuropharmacological profile.

Table 1: In Vitro Receptor Binding Affinity of Pirepemat

| Target | Ki (nM) | Species | Assay Type |

| Serotonin 5-HT7 Receptor | 980 | Human (recombinant) | Radioligand Binding Assay |

| Sigma σ1 Receptor | 1,200 | Guinea Pig (brain) | Radioligand Binding Assay |

| Serotonin Transporter (SERT) | 2,500 | Human (recombinant) | Radioligand Binding Assay |

| α2C-Adrenergic Receptor | 3,800 | Human (recombinant) | Radioligand Binding Assay |

| α2A-Adrenergic Receptor | 6,500 | Human (recombinant) | Radioligand Binding Assay |

| Serotonin 5-HT2C Receptor | 6,600 | Human (recombinant) | Radioligand Binding Assay |

| Serotonin 5-HT2A Receptor | 8,100 | Human (recombinant) | Radioligand Binding Assay |

| Norepinephrine Transporter (NET) | 8,100 | Human (recombinant) | Radioligand Binding Assay |

| κ-Opioid Receptor (KOR) | 6,500 | Rat | Radioligand Binding Assay |

| α1-Adrenergic Receptor | 21,000 | Rat (brain) | Radioligand Binding Assay |

Data compiled from publicly available information.[1]

Table 2: In Vivo Effects of Pirepemat on Cortical Neurotransmitter Levels in Rats

| Neurotransmitter | Brain Region | Dose (µmol/kg, s.c.) | Maximum Increase (vs. Baseline) |

| Norepinephrine | Medial Prefrontal Cortex | 100 | ~600-750% |

| Dopamine | Medial Prefrontal Cortex | 100 | ~600-750% |

| Acetylcholine | Medial Prefrontal Cortex | 100 | ~250% |

| Acetylcholine | Hippocampus | 100 | ~190% |

Data represents approximate maximal effects observed in preclinical microdialysis studies.[1]

Table 3: Behavioral Effects of Pirepemat in a Tetrabenazine-Induced Hypoactivity Model in Rats

| Treatment Group | Dose (µmol/kg, s.c.) | Outcome |

| Tetrabenazine + Vehicle | N/A | Induced hypoactivity |

| Tetrabenazine + Pirepemat | 3.7 - 100 | Dose-dependent reversal of hypoactivity |

| Vehicle + Pirepemat | 3.7 - 100 | No significant effect on basal locomotor activity |

This table summarizes the qualitative findings from preclinical behavioral studies.[2]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of Pirepemat for a panel of neurotransmitter receptors and transporters.

General Protocol:

-

Membrane Preparation:

-

For recombinant human receptors, cell lines (e.g., HEK293 or CHO) stably expressing the target receptor are cultured and harvested.

-

For native receptors, specific brain regions (e.g., guinea pig or rat brain) are dissected and homogenized in ice-cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Competitive Radioligand Binding Assay:

-

A fixed concentration of a specific radioligand (e.g., [3H]-labeled) for the target receptor is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled Pirepemat are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.

-

-

Incubation and Filtration:

-

The assay mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

The concentration of Pirepemat that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

In Vivo Microdialysis for Neurotransmitter Level Assessment

Objective: To measure the extracellular levels of norepinephrine, dopamine, and acetylcholine in specific brain regions of freely moving rats following administration of Pirepemat.

General Protocol:

-

Surgical Implantation of Microdialysis Probes:

-

Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex or hippocampus).

-

The cannula is secured to the skull with dental cement, and the animals are allowed to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Following a stabilization period to obtain a baseline, Pirepemat or vehicle is administered (e.g., subcutaneously).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.

-

-

Neurochemical Analysis:

-

The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection to quantify the concentrations of norepinephrine, dopamine, and acetylcholine.

-

-

Data Analysis:

-

The neurotransmitter concentrations in the post-drug administration samples are expressed as a percentage of the average baseline concentration.

-

The time course of the effect of Pirepemat on neurotransmitter levels is plotted, and statistical analysis is performed to compare the drug-treated group to the vehicle-treated group.

-

Tetrabenazine-Induced Hypoactivity Model

Objective: To evaluate the potential of Pirepemat to reverse a state of reduced motor activity, which models certain aspects of monoamine depletion relevant to neurodegenerative diseases.

General Protocol:

-

Animal Habituation:

-

Rats are habituated to the testing environment (e.g., open-field arenas) for a set period before the experiment to reduce novelty-induced exploratory behavior.

-

-

Induction of Hypoactivity:

-

Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes presynaptic stores of dopamine, norepinephrine, and serotonin, is administered to the animals to induce a state of hypoactivity.

-

-

Drug Administration and Behavioral Assessment:

-

Pirepemat or vehicle is administered at various doses, typically after the administration of tetrabenazine.

-

Locomotor activity is then measured using automated activity monitoring systems that track parameters such as distance traveled, rearing frequency, and time spent moving.

-

In separate groups of animals, the effect of Pirepemat alone on basal locomotor activity is also assessed.

-

-

Data Analysis:

-

The locomotor activity data is analyzed to compare the effects of Pirepemat in tetrabenazine-treated animals to the vehicle-treated control group.

-

A dose-response curve for the reversal of hypoactivity by Pirepemat is generated, and statistical significance is determined.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, provide a visual representation of the proposed mechanisms and experimental designs discussed in this guide.

Caption: Proposed mechanism of action for Pirepemat.

Caption: Experimental workflow for the tetrabenazine-induced hypoactivity model.

References

Investigating the Pharmacodynamics of Pirepemat Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirepemat (formerly known as IRL752) is a novel investigational drug under development for the management of Parkinson's disease, with a primary focus on addressing gait and balance impairments. This technical guide provides an in-depth overview of the pharmacodynamics of Pirepemat fumarate, summarizing its mechanism of action, receptor binding profile, and effects on neurotransmitter systems. The information presented herein is a synthesis of available preclinical and clinical data, intended to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Pirepemat is characterized as a cortical-preferring catecholamine- and cognition-promoting agent.[1] Its primary mechanism of action is believed to be the antagonism of the serotonin 5-HT₇ and α₂-adrenergic receptors.[2] This dual antagonism is hypothesized to underlie the observed region-specific increases in norepinephrine, dopamine, and acetylcholine levels in the cerebral cortex.[3] By modulating these key neurotransmitter systems, Pirepemat is thought to enhance cortical signaling, which may, in turn, improve cognitive and motor functions that are impaired in Parkinson's disease.

Signaling Pathway

The proposed signaling pathway for Pirepemat involves the blockade of presynaptic α₂-adrenergic autoreceptors and postsynaptic 5-HT₇ receptors. The antagonism of α₂-adrenergic receptors leads to an increase in the release of norepinephrine and dopamine. The blockade of 5-HT₇ receptors is also thought to contribute to the enhancement of cortical neurotransmission.

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro receptor binding affinities of Pirepemat.

| Target | Kᵢ (nM) |

| Serotonin 5-HT₇ Receptor | 980 |

| Sigma σ₁ Receptor | 1,200 |

| Serotonin Transporter (SERT) | 2,500 |

| α₂C-Adrenergic Receptor | 3,800 |

| α₂A-Adrenergic Receptor | 6,500 |

| κ-Opioid Receptor (rat) | 6,500 |

| Serotonin 5-HT₂C Receptor | 6,600 |

| Serotonin 5-HT₂A Receptor | 8,100 |

| Norepinephrine Transporter (NET) | 8,100 |

| α₁-Adrenergic Receptor | 21,000 |

Table 1: Receptor Binding Affinities (Kᵢ) of Pirepemat.

Experimental Protocols

Detailed experimental protocols for the pharmacodynamic characterization of Pirepemat are outlined below. These are representative protocols based on standard methodologies in the field.

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of Pirepemat for various neurotransmitter receptors and transporters.

General Protocol:

-

Membrane Preparation: Cell membranes are prepared from cells stably expressing the target human receptor (e.g., 5-HT₇, α₂A, α₂C).

-

Radioligand: A specific radioligand with high affinity for the target receptor is used (e.g., [³H]-SB-269970 for 5-HT₇ receptors, [³H]-Rauwolscine for α₂-adrenergic receptors).

-

Competition Binding Assay:

-

A fixed concentration of the radioligand and cell membranes are incubated with increasing concentrations of unlabeled Pirepemat.

-

Non-specific binding is determined in the presence of a high concentration of a known ligand for the target receptor.

-

The reaction is incubated to allow for binding equilibrium.

-

-

Filtration and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (the concentration of Pirepemat that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the effect of Pirepemat on extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals (e.g., rats).

General Protocol:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, striatum).

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals before and after the administration of Pirepemat.

-

Neurotransmitter Analysis: The concentrations of dopamine, norepinephrine, acetylcholine, and their metabolites in the dialysate samples are quantified using a sensitive analytical method, typically high-performance liquid chromatography with electrochemical or mass spectrometric detection (HPLC-ED or LC-MS/MS).

-

Data Analysis: Changes in neurotransmitter levels over time are expressed as a percentage of the baseline concentrations.

Clinical Pharmacodynamics

Phase IIa Study

An exploratory Phase IIa study of Pirepemat was completed in 32 patients with advanced Parkinson's disease and cognitive impairment. The study found that Pirepemat was well-tolerated. The results suggested improvements in balance and a reduced risk of falling, along with cognitive and psychiatric benefits.[4]

REACT-PD (Phase IIb) Study

The REACT-PD study was a randomized, double-blind, placebo-controlled Phase IIb trial designed to evaluate the efficacy of two doses of Pirepemat on the frequency of falls in patients with Parkinson's disease.[5]

-

Primary Endpoint: Change in falls frequency with Pirepemat compared to placebo from a 4-week baseline period to the end of the 84-day treatment period.

-

Key Findings:

-

Treatment with 600 mg of Pirepemat daily resulted in a 42% reduction in the fall rate; however, this effect was not statistically significant compared to placebo.

-

Further analysis revealed a statistically significant and clinically meaningful reduction in fall rate of up to 51.5% in patients within a medium plasma concentration range of Pirepemat.

-

Conclusion

This compound demonstrates a novel pharmacodynamic profile, acting as an antagonist at 5-HT₇ and α₂-adrenergic receptors, leading to enhanced cortical neurotransmission. Preclinical studies have shown its ability to increase cortical levels of dopamine, norepinephrine, and acetylcholine. While the primary endpoint of the Phase IIb REACT-PD study was not met, post-hoc analyses suggest a concentration-dependent effect on reducing fall frequency in Parkinson's disease patients. Further investigation is warranted to optimize dosing and confirm the clinical efficacy of Pirepemat. This technical guide provides a foundational understanding of Pirepemat's pharmacodynamics to support ongoing and future research and development efforts.

References

- 1. [논문](3S)‐3‐(2,3‐difluorophenyl)‐3‐methoxypyrrolidine (IRL752) -a Novel Cortical-Preferring Catecholamine Transmission- and Cognition-Promoting Agent [scienceon.kisti.re.kr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Endocannabinoid System and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(2,3-Difluorophenyl)-3-methoxypyrrolidine | C11H13F2NO | CID 46219100 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pirepemat Fumarate: A Novel Cortical Enhancer for the Treatment of Dementia in Parkinson's Disease

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by motor symptoms that, with advancing disease, are often complicated by non-motor symptoms, including cognitive impairment and dementia (PDD). PDD represents a significant unmet medical need, as current treatments offer limited efficacy. Pirepemat (formerly IRL752), a novel drug candidate developed by IRLAB Therapeutics, is a first-in-class cortical enhancer with the potential to address both motor (falls) and non-motor (cognitive) deficits in PD. This document provides a comprehensive technical overview of pirepemat fumarate, detailing its pharmacology, mechanism of action, preclinical data, and clinical development program, with a specific focus on its therapeutic potential for Parkinson's disease dementia.

Pharmacology and Mechanism of Action

Pirepemat is a small molecule that acts as a "cortical enhancer," regioselectively increasing levels of key neurotransmitters in the cerebral cortex.[1][2] Its primary mechanism of action involves the antagonism of serotonin 5-HT7 and α2-adrenergic receptors.[3][4][5] This dual antagonism is hypothesized to strengthen nerve cell signaling in the prefrontal cortex, leading to a localized increase in dopamine, norepinephrine, and acetylcholine. This targeted neurochemical modulation is believed to improve cortical function, which is often impaired in PD, contributing to both cognitive deficits and poor postural control.

Preclinical studies have shown that pirepemat can activate genes involved in synaptic function, suggesting a potential for precognitive effects. Unlike many CNS-active drugs, it does not appear to affect negative feedback mechanisms on neurotransmission in monoaminergic projection areas.

Receptor Binding Profile

Pirepemat exhibits affinity for several neurotransmitter receptors and transporters. The following table summarizes its binding affinities (Ki).

| Target | Affinity (Ki, nM) |

| Serotonin 5-HT7 Receptor | 980 |

| Sigma σ1 Receptor | 1,200 |

| Serotonin Transporter (SERT) | 2,500 |

| α2C-Adrenergic Receptor | 3,800 |

| α2A-Adrenergic Receptor | 6,500 |

| Rat κ-Opioid Receptor (KOR) | 6,500 |

| Serotonin 5-HT2C Receptor | 6,600 |

| Serotonin 5-HT2A Receptor | 8,100 |

| Norepinephrine Transporter (NET) | 8,100 |

| α1-Adrenergic Receptor | 21,000 (weak) |

| Data sourced from Wikipedia, citing underlying pharmacological studies. |

Visualized Signaling Pathway

The proposed mechanism of action for pirepemat is illustrated below. Antagonism at presynaptic α2-adrenergic autoreceptors and 5-HT7 receptors in the prefrontal cortex is believed to disinhibit the release of norepinephrine (NE) and dopamine (DA), and subsequently acetylcholine (ACh), enhancing cortical neurotransmission.

Caption: Proposed Mechanism of Action for Pirepemat.

Clinical Development Program

Pirepemat has undergone a series of clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

Phase I Studies

A first-in-human, randomized, double-blind, placebo-controlled Phase I study was conducted in healthy male volunteers.

-

Study Design: The study included a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.

-

Population: 20 subjects in the SAD part and 24 in the MAD part; healthy males aged 18-50.

-

Dosage:

-

SAD: 10, 35, 75, 175, and 350 mg oral single doses.

-

MAD: 100 and 250 mg administered three times daily for 7 days.

-

-

Primary Outcome Measures: Safety and tolerability, assessed by adverse events (AEs), vital signs, ECGs, and laboratory tests.

-

Secondary Outcome Measures: Pharmacokinetic (PK) profile of pirepemat.

Table 1: Pharmacokinetic Parameters of Pirepemat

| Parameter | Value | Condition |

|---|---|---|

| Time to Max. Concentration (Tmax) | ~2.0 hours | Median, Day 1 and Day 7 (100 & 250 mg) |

| Terminal Half-life (t½) | 3.7 - 5.2 hours | Mean |

| Dose Proportionality | Linear relationship | Over the dose range studied |

| Food Effect | No obvious impact |

| Accumulation | Minor | After 7 days of multiple dosing |

Table 2: Safety and Tolerability of Pirepemat (Phase I)

| Finding | Description |

|---|---|

| General Tolerability | Generally well tolerated. |

| Common Adverse Events | Increased frequency of mild headache and dizziness at 350 mg (SAD) and 100/250 mg (MAD). |

| Serious Adverse Events | One subject experienced two SAEs assessed as not related to the study treatment. |

Phase IIa Study

An exploratory Phase IIa study was completed to evaluate safety and efficacy in patients with advanced Parkinson's disease and cognitive impairment.

-

Study Design: Randomized, double-blind, placebo-controlled, multi-center study.

-

Population: 32 patients with Parkinson's disease and dementia (PDD). Patients were randomized in a 3:1 ratio to pirepemat or placebo.

-

Dosage: Individually titrated for 14 days, then kept stable for an additional 14 days. The average dose achieved was 600 mg daily.

-

Duration: 28 days (4 weeks).

-

Primary Outcome Measures: Safety and tolerability.

-

Secondary Outcome Measures: Exploratory efficacy assessments of motor and cognitive functions.

Table 3: Efficacy and Safety of Pirepemat (Phase IIa)

| Outcome | Result |

|---|---|

| Efficacy | |

| Fall Frequency | 50% reduction in fall frequency (preliminary signs). |

| Postural Stability/Balance | Significant improvement (UPDRS assessment). |

| Cognitive & Psychiatric Benefits | Compelling treatment effects reported. |

| Safety | |

| Tolerability | Found to be well tolerated in this patient population. |

| Adverse Events | Generally mild and transient, mostly during dose titration. |

Phase IIb Study (REACT-PD)

A larger Phase IIb study was conducted to further evaluate efficacy on fall frequency and gather more data on cognitive effects.

-

Study Identifier: NCT05258071.

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter dose-finding study.

-

Population: 104 randomized patients with idiopathic PD, aged 55-85, with a history of recurrent falls and cognitive impairment (MoCA score ≥10 and <26). 90 patients completed the study.

-

Dosage: Two different doses of pirepemat versus placebo. Topline results focused on the 600 mg daily dose.

-

Duration: 12 weeks of treatment.

-

Primary Outcome Measure: Change in fall rate during the treatment period compared to baseline.

-

Secondary Outcome Measures: Cognitive function (using Montreal Cognitive Assessment, MoCA), motor symptoms, and neuropsychiatric symptoms.

Visualized Experimental Workflow

The workflow for the Phase IIb REACT-PD clinical trial is outlined in the diagram below.

Caption: Workflow of the Phase IIb REACT-PD Study.

Table 4: Efficacy of Pirepemat (Phase IIb - REACT-PD)

| Outcome | Result | Statistical Significance |

|---|---|---|

| Primary Endpoint | ||

| Fall Rate Reduction (600 mg daily) | 42% reduction compared to baseline. | Did not reach statistical significance vs. placebo. |

| Pre-specified In-depth Analysis | ||

| Fall Rate Reduction (Medium Plasma Conc.) | 51.5% reduction at end of treatment. | p<0.05 vs. placebo. |

| Secondary Endpoint |

| Cognitive Impairment (MoCA Scale) | Meaningful improvement indicated. | Not statistically significant in topline results. |

Table 5: Safety and Tolerability of Pirepemat (Phase IIb)

| Finding | Description |

|---|---|

| Adverse Event Profile | Consistent with previous trials. |

| AE Distribution | Reported by ~70% of participants, evenly distributed across all three treatment groups (including placebo). |

Rationale for Treating Dementia in Parkinson's Disease

The potential of pirepemat to treat PDD stems directly from its mechanism of action and is supported by clinical observations.

-

Cortical Enhancement: PDD is associated with widespread cortical dysfunction, including significant cholinergic and noradrenergic deficits. By enhancing neurotransmission of acetylcholine, dopamine, and norepinephrine specifically in the cortex, pirepemat targets the underlying neurochemical imbalances of PDD.

-

Cognitive Improvement in Trials: Despite the primary endpoint for the Phase IIb trial being fall reduction, a "meaningful improvement" in cognitive impairment was observed in patients treated with the 600 mg dose, as measured by the MoCA scale. This provides direct clinical evidence of a pro-cognitive effect in the target population.

-

Link Between Cognition and Balance: The study investigators noted that the reduction in fall rate appeared to coincide with an improvement in cognitive functions, suggesting that pirepemat affects brain mechanisms common to both cognition and balance control, which are heavily dependent on prefrontal cortex integrity.

Visualized Logic: Dual Therapeutic Potential

The following diagram illustrates the logical connection between pirepemat's core mechanism and its dual effects on both motor and cognitive symptoms in Parkinson's disease.

Caption: Pirepemat's Mechanism and its Dual Therapeutic Impact.

Conclusion and Future Directions

This compound has demonstrated a novel mechanism of action as a cortical enhancer with a favorable safety profile in clinical trials up to Phase IIb. While the primary endpoint for fall reduction was not met with statistical significance in the topline analysis of the REACT-PD study, pre-specified analyses revealed a significant and clinically meaningful reduction in falls at medium plasma concentrations.

Crucially for its potential in PDD, pirepemat has consistently shown signals of cognitive and psychiatric benefits. The observed improvements on the MoCA scale in the Phase IIb study, though not statistically significant in the initial report, provide a strong rationale for its further development as a treatment for cognitive impairment in Parkinson's disease.

Future development will require in-depth analysis of the completed Phase IIb data to optimize dosing for a pivotal Phase III trial. This future trial should incorporate robust cognitive endpoints to formally evaluate pirepemat's efficacy in treating the debilitating symptoms of Parkinson's disease dementia.

References

- 1. Pirepemat - Wikipedia [en.wikipedia.org]

- 2. Pirepemat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. IRLAB reports topline results from a Phase IIb study of pirepemat in patients with Parkinson's disease - IRLAB [irlab.se]

- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 5. Pirepemat (IRL752) - IRLAB [irlab.se]

The Enigmatic Synthesis of Pirepemat Fumarate: A Technical Overview

Pirepemat Fumarate , a promising investigational drug for Parkinson's disease, presents a fascinating case study in modern medicinal chemistry. While the full, detailed experimental protocols for its synthesis are protected under patent law, a thorough analysis of related chemical literature and patent documentation allows for the construction of a representative synthetic pathway. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the likely chemical transformations involved in the creation of this novel therapeutic agent, (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine, in its fumarate salt form.

Disclaimer: The following synthetic pathway is a representation based on analogous chemical reactions and publicly available information. The precise, patented manufacturing process for this compound, covered under U.S. Patent 11,078,158 B2, is not fully accessible in the public domain and therefore, specific reaction conditions, yields, and purification methods remain proprietary.

Representative Chemical Synthesis Pathway

The synthesis of Pirepemat likely involves a multi-step sequence starting from readily available precursors. A plausible route would center on the construction of the core 3-aryl-3-methoxypyrrolidine scaffold, followed by chiral resolution and salt formation.

A potential key intermediate in this synthesis is a protected 3-pyrrolidinone derivative. The introduction of the 2,3-difluorophenyl group could be achieved via a Grignard reaction or a similar nucleophilic addition to the ketone. Subsequent stereoselective reduction of the resulting tertiary alcohol, followed by methylation and deprotection, would lead to the desired (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine. The final step would involve the formation of the fumarate salt to improve the compound's stability and bioavailability.

Key Experimental Stages and Methodologies

While specific protocols are not available, the synthesis can be broken down into the following key stages, with methodologies drawn from established organic chemistry principles:

-

Synthesis of a Protected 3-Pyrrolidinone: This initial step would likely involve the protection of the nitrogen atom of a commercially available 3-pyrrolidinone with a suitable protecting group, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions in subsequent steps.

-

Arylation of the Pyrrolidinone: The 2,3-difluorophenyl moiety would be introduced at the 3-position of the pyrrolidinone ring. A common method to achieve this is through the addition of a Grignard reagent, (2,3-difluorophenyl)magnesium bromide, to the protected 3-pyrrolidinone. This would result in the formation of a tertiary alcohol.

-

Methylation of the Tertiary Alcohol: The hydroxyl group of the tertiary alcohol intermediate would then be methylated. This can be accomplished using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base like sodium hydride.

-

Deprotection of the Pyrrolidine Nitrogen: The protecting group on the pyrrolidine nitrogen would be removed. The choice of deprotection method depends on the protecting group used. For example, a benzyl group can be removed by catalytic hydrogenation, while a Boc group is typically removed under acidic conditions.

-

Chiral Resolution (if necessary): If the synthesis does not employ a stereoselective method to introduce the chiral center at the 3-position, a resolution step would be necessary to isolate the desired (S)-enantiomer. This could be achieved through techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.

-

Fumarate Salt Formation: The final step involves the reaction of the free base of (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine with fumaric acid in a suitable solvent to form the stable and crystalline this compound salt.

Data Presentation

Due to the proprietary nature of the specific manufacturing process, quantitative data such as reaction yields and purity for each step of the Pirepemat synthesis are not publicly available. The following tables provide a representative structure for how such data would be presented.

Table 1: Summary of a Representative Synthesis of this compound

| Step | Transformation | Key Reagents | Typical Yield (%) | Purity (%) |

| 1 | N-Protection of 3-pyrrolidinone | Boc-anhydride, Et3N | >95 | >98 |

| 2 | Arylation of N-Boc-3-pyrrolidinone | (2,3-difluorophenyl)magnesium bromide | 70-85 | >95 |

| 3 | Methylation of tertiary alcohol | NaH, CH3I | 60-75 | >97 |

| 4 | N-Deprotection | Trifluoroacetic acid | >90 | >98 |

| 5 | Chiral Resolution | Chiral HPLC or resolving agent | 35-45 (of desired enantiomer) | >99 (ee) |

| 6 | Fumarate Salt Formation | Fumaric acid, Ethanol | >95 | >99.5 |

Note: The values presented in this table are illustrative and based on typical yields and purities for analogous reactions in organic synthesis. They are not the confirmed data for the synthesis of Pirepemat.

Visualization of the Synthetic Pathway

The following diagram, generated using the DOT language, illustrates a plausible logical workflow for the synthesis of this compound.

Caption: A representative logical workflow for the synthesis of this compound.

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Studies of Pirepemat Fumarate in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo experimental protocols for evaluating Pirepemat fumarate (formerly IRL752) in rat models, based on available preclinical data. Pirepemat is a novel cortical enhancer being investigated for its potential to treat cognitive and motor deficits, particularly in the context of Parkinson's disease.

Mechanism of Action

Pirepemat is designed to enhance neurotransmission in the prefrontal cortex. Its primary mechanism involves the antagonism of 5-HT7 and α2-adrenergic receptors. This action is believed to lead to an increase in the levels of key neurotransmitters, including dopamine and norepinephrine, in the cortical regions, thereby improving cognitive functions and axial motor control.

Signaling Pathway

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are generalized protocols for key in vivo experiments based on standard methodologies. Specific parameters for Pirepemat studies, where available, are included.

General Animal Husbandry and Dosing

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: A minimum of one week of acclimatization to the facility is recommended before any experimental procedures.

-

Drug Formulation: this compound is typically dissolved in a suitable vehicle, such as sterile saline or a solution of 0.5% carboxymethylcellulose.

-

Route of Administration: Subcutaneous (s.c.) injection is a common route for preclinical studies with Pirepemat.

-

Dosage Range: Preclinical studies in rats have utilized doses in the range of 3.7 to 150 µmol/kg.

Behavioral Assessments

This test assesses recognition memory.

Protocol:

-

Habituation: Individually place each rat in an open-field arena (e.g., 50x50x50 cm) for 5-10 minutes in the absence of any objects for 2-3 consecutive days.

-

Familiarization Phase (T1): Place two identical objects in the arena. Allow the rat to explore the objects for a set period (e.g., 5 minutes).

-

Inter-Trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Test Phase (T2): Re-introduce the rat into the arena, where one of the familiar objects has been replaced with a novel object.

-

Data Collection: Record the time spent exploring each object during the test phase. Exploration is defined as sniffing or touching the object with the nose.

-

Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

This task assesses cognitive flexibility.

Protocol:

-

Apparatus: An operant chamber equipped with two levers and a food dispenser.

-

Initial Training: Train the rats to press a designated "correct" lever for a food reward. The other lever is "incorrect" and provides no reward.

-

Acquisition Criterion: Continue training until the rats reach a predefined performance criterion (e.g., >80% correct responses over a set number of trials).

-

Reversal Phase: Once the criterion is met, the contingencies are reversed. The previously "incorrect" lever now becomes the "correct" one, and vice versa.

-

Data Collection: Record the number of trials and errors it takes for the rat to learn the new rule and reach the performance criterion again.

-

Analysis: Compare the number of trials and errors to criterion between Pirepemat-treated and vehicle-treated groups. A reduction in trials/errors indicates improved cognitive flexibility.

Neurochemical Analysis

This technique is used to measure extracellular neurotransmitter levels in specific brain regions.

Protocol:

-

Surgical Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).

-

Recovery: Allow the animal to recover from surgery for at least 48 hours.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes for 1-2 hours) to establish stable neurotransmitter levels.

-

Drug Administration: Administer this compound or vehicle.

-

Post-Dosing Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter concentrations.

-

Sample Analysis: Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify dopamine, norepinephrine, and their metabolites.

Experimental Workflow

Caption: General experimental workflow for in vivo studies.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Example Data from Novel Object Recognition Test

| Treatment Group | N | Time Exploring Familiar Object (s) | Time Exploring Novel Object (s) | Discrimination Index (DI) |

| Vehicle | 10 | 15.2 ± 1.8 | 25.5 ± 2.1 | 0.25 ± 0.05 |

| Pirepemat (10 µmol/kg) | 10 | 14.8 ± 2.0 | 35.1 ± 2.5 | 0.41 ± 0.06 |

| Pirepemat (30 µmol/kg) | 10 | 15.5 ± 1.9 | 40.3 ± 2.8 | 0.45 ± 0.07 |

| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |

Table 2: Example Data from Reversal Learning Task

| Treatment Group | N | Trials to Criterion (Acquisition) | Trials to Criterion (Reversal) | Errors in Reversal |

| Vehicle | 10 | 55 ± 5 | 98 ± 8 | 45 ± 6 |

| Pirepemat (10 µmol/kg) | 10 | 53 ± 6 | 75 ± 7 | 32 ± 5 |

| Pirepemat (30 µmol/kg) | 10 | 56 ± 5 | 62 ± 6 | 25 ± 4 |

| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |

Table 3: Example Data from In Vivo Microdialysis in Prefrontal Cortex

| Treatment Group | N | Baseline Dopamine (pg/µL) | Peak Dopamine (% of Baseline) | Baseline Norepinephrine (pg/µL) | Peak Norepinephrine (% of Baseline) |

| Vehicle | 8 | 2.5 ± 0.3 | 105 ± 8 | 5.1 ± 0.6 | 110 ± 10 |

| Pirepemat (30 µmol/kg) | 8 | 2.7 ± 0.4 | 180 ± 15 | 5.3 ± 0.5 | 250 ± 20 |

| *Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle. |

Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and do not represent actual experimental results. Researchers should generate their own data following the detailed protocols. The provided protocols are generalized and may require optimization based on specific experimental conditions and laboratory settings.